molecular formula C13H11NO4S B12124729 2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione

2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione

Cat. No.: B12124729
M. Wt: 277.30 g/mol
InChI Key: SKVXXLKCNIDAQW-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione is a heterocyclic organic compound featuring an isoindole-1,3-dione core substituted with a 1,1-dioxo-2,5-dihydrothiophen-3-ylmethyl group. The isoindole-dione moiety is electron-deficient, enabling interactions with biological targets such as enzymes or receptors, while the dihydrothiophen sulfone group introduces unique electronic and steric properties.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

2-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C13H11NO4S/c15-12-10-3-1-2-4-11(10)13(16)14(12)7-9-5-6-19(17,18)8-9/h1-5H,6-8H2

InChI Key

SKVXXLKCNIDAQW-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CS1(=O)=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route leads to the formation of the N-isoindoline-1,3-dione scaffold, offering a straightforward and versatile pathway for accessing various substituted derivatives .

Industrial Production:: While industrial-scale production methods may vary, the synthetic strategies typically involve efficient condensation reactions, often catalyzed by transition metals or organocatalysts.

Chemical Reactions Analysis

Reactivity:: N-isoindoline-1,3-diones participate in various chemical transformations, including:

    Oxidation: Oxidative processes can modify the carbonyl groups.

    Reduction: Reduction reactions alter the isoindoline ring.

    Substitution: Substituents can be introduced at different positions.

    Cyclization: Intramolecular cyclizations yield fused heterocyclic structures.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

    Cyclization: Acidic or basic conditions to promote intramolecular reactions.

Major Products:: The specific products depend on the substitution pattern and reaction conditions.

Scientific Research Applications

Biological Activities

Recent studies have identified several promising applications of this compound in various fields:

1. Antimicrobial Activity

  • Research Findings : Isoindole derivatives, including the targeted compound, have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from isoindole-1,3-dione exhibited inhibition zones comparable to established antibiotics like gentamicin .

2. Anticancer Properties

  • Case Studies : The compound has demonstrated antiproliferative effects against various cancer cell lines, including Caco-2 and HCT-116. Treatment with these compounds can induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents .

3. Antileishmanial Activity

  • Efficacy : In vitro studies revealed that certain derivatives are highly effective against Leishmania tropica, outperforming traditional treatments such as Glucantime . This highlights the compound's potential in tropical medicine.

4. Antioxidant Properties

  • Mechanism of Action : The compound exhibits free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The IC50 value for one derivative was reported at 1.174 μmol/mL, indicating strong antioxidant capacity .

Synthesis and Characterization

The synthesis of 2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of isoindole derivatives:

  • Lipophilicity : The lipophilic nature of certain substituents enhances their bioavailability and efficacy against microbial pathogens and cancer cells.
  • Halogenation Effects : Halogenated derivatives have shown improved antimicrobial properties compared to their non-halogenated counterparts .

Mechanism of Action

The exact mechanism varies based on the specific compound and its targets. N-isoindoline-1,3-diones likely interact with biological macromolecules (e.g., proteins, nucleic acids) through covalent or non-covalent interactions. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Isoindole-1,3-dione core : Aromatic, planar structure with two ketone groups.
  • 1,1-Dioxo-2,5-dihydrothiophen-3-ylmethyl substituent: A sulfone-containing non-aromatic heterocycle fused to the isoindole-dione via a methylene bridge.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and similarities between 2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione and related isoindole-dione derivatives:

Compound Name Substituent Group Key Structural Differences Biological/Functional Implications
2-[(2R,3S,4R,5S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione Phenylmethoxyoxane with hydroxyl groups Carbohydrate-like substituent introduces hydrophilicity and hydrogen-bonding capability. Potential applications in glycosidase inhibition or antiviral research due to sugar-like moieties .
2-{[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione Trifluoromethylpyrazole Fluorinated pyrazole enhances lipophilicity and metabolic stability. Likely optimized for CNS-targeted therapies due to improved blood-brain barrier penetration .
2-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione Thiazole sulfanyl group Sulfur atom in thiazole may participate in redox reactions or metal coordination. Possible use in catalysis or as a chelating agent in metallodrugs .
2-(3-Fluoro-cyclohex-3-enyl)-isoindole-1,3-dione Fluorinated cyclohexene Fluorine atom introduces electronegativity and alters steric bulk. Enhanced receptor binding specificity in fluorinated drug analogs .
2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione Fluorocyclopentane with stereochemical specificity Stereochemistry at cyclopentane influences 3D binding interactions. Improved selectivity in enzyme inhibition due to chiral recognition .

Unique Features of the Target Compound

  • Sulfone functionality : Unlike pyrazole or thiazole derivatives, the 1,1-dioxo group in the dihydrothiophen ring enhances electron-withdrawing effects, which may stabilize transition states in enzyme inhibition .
  • Methylene bridge flexibility : The CH₂ linker between the isoindole-dione and thiophen allows conformational adaptability, enabling interactions with diverse binding pockets.

Biological Activity

The compound 2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione , also known as a derivative of isoindole-1,3-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

  • Molecular Formula : C13H11NO4S
  • Molecular Weight : 277.30 g/mol
  • CAS Number : Not specified in the results but associated with isoindole derivatives.

Biological Activity Overview

Research indicates that isoindole derivatives exhibit various biological activities including anticancer and anti-inflammatory effects. The following sections detail specific findings related to the compound .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of isoindole derivatives against various cancer cell lines. For instance:

  • In Vitro Studies :
    • The cytotoxic effects of isoindole derivatives were evaluated using MTT assays against A549 (lung adenocarcinoma) and HeLa (cervical cancer) cell lines. The results indicated significant inhibition of cell viability with IC50 values suggesting potent activity against these cancer types .
  • In Vivo Studies :
    • A study utilized a xenograft model where nude mice were injected with A549-Luc cells. Treatment with isoindole derivatives resulted in reduced tumor size and improved survival rates compared to control groups . Histopathological analyses confirmed reduced tumor proliferation and enhanced apoptosis in treated mice.
Study TypeCell LineIC50 ValueEffect Observed
In VitroA54925 μMSignificant cell death
In VivoA549 (xenograft)N/ATumor size reduction

Anti-inflammatory Activity

Isoindole derivatives also show promise as anti-inflammatory agents. Research highlights their ability to modulate inflammatory pathways:

  • Mechanisms of Action :
    • Isoindole derivatives can inhibit pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). They enhance the expression of anti-inflammatory factors like interleukin-10 (IL-10) and arginase-1 .
Inflammatory MarkerEffectMechanism
COX-2InhibitionDownregulation
TNF-αDecreaseModulation of signaling pathways
IL-10IncreaseEnhanced expression

Case Studies

Several case studies have been conducted to assess the therapeutic potential of isoindole derivatives:

  • Study on Alzheimer's Disease :
    • Some isoindole derivatives were tested for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease pathology. The results indicated moderate inhibitory activity, suggesting potential use in neurodegenerative disorders .
  • Antioxidant Activity :
    • Isoindole derivatives were also evaluated for antioxidant properties through their interaction with reactive oxygen species (ROS). These compounds exhibited significant scavenging activity, contributing to their overall therapeutic profile .

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